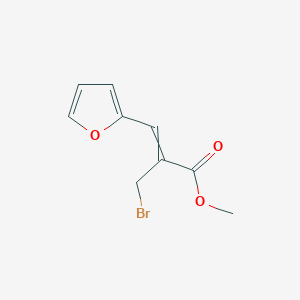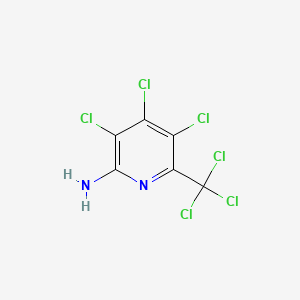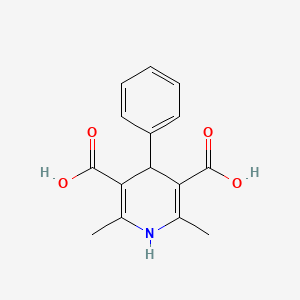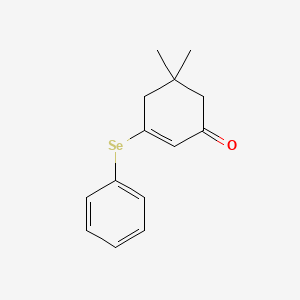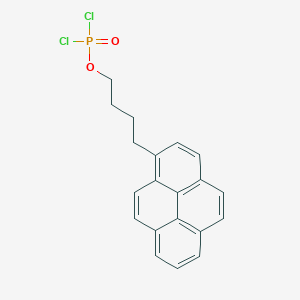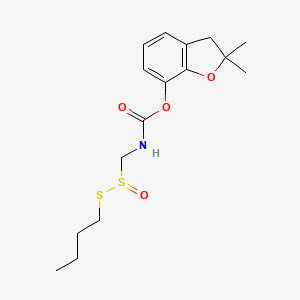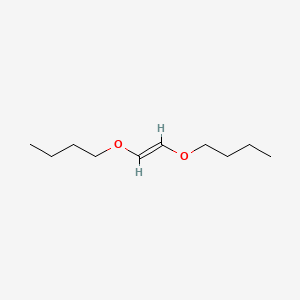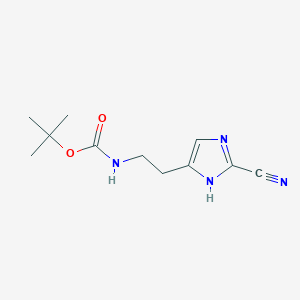
tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate is a chemical compound with the molecular formula C11H17N3O2 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable imidazole derivative. One common method is the cyclization of amido-nitriles, which involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amines or other reduced derivatives.
科学的研究の応用
tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate has several scientific research applications:
作用機序
The mechanism of action of tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that modulate the activity of the target molecule. The cyano group may also play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
tert-Butyl (2-(1H-imidazol-5-yl)ethyl)carbamate: Similar structure but lacks the cyano group.
tert-Butyl 4-(2-chloro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate: Contains a benzoimidazole ring instead of an imidazole ring.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
The presence of the cyano group in tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties, making it unique for specific applications.
特性
CAS番号 |
74419-84-4 |
|---|---|
分子式 |
C11H16N4O2 |
分子量 |
236.27 g/mol |
IUPAC名 |
tert-butyl N-[2-(2-cyano-1H-imidazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)13-5-4-8-7-14-9(6-12)15-8/h7H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
InChIキー |
AAIJHKWQJYXQPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=CN=C(N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

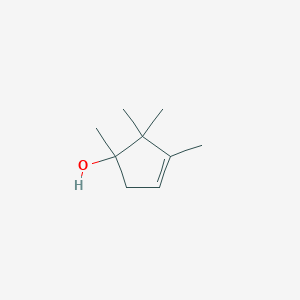
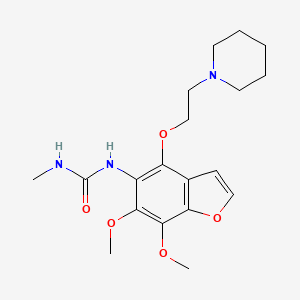
acetate](/img/structure/B14450130.png)

